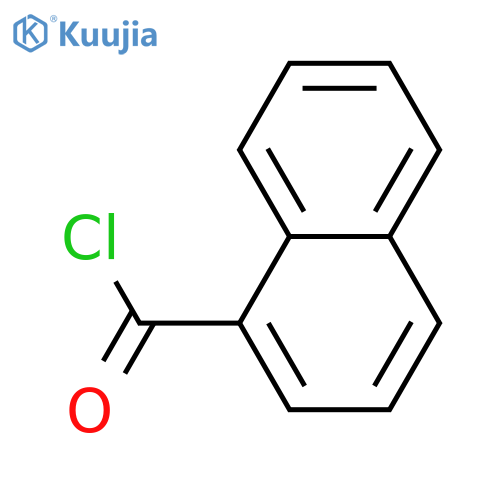

Metathesis-active ligands enable a catalytic functional group metathesis between aroyl chlorides and aryl iodides

,

Nature Chemistry,

2018,

10(10),

1016-1022